3-methyl-5-{4-phenyl-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole
Description
Computational Approaches to Oxadiazole-Based Scaffold Optimization
The 1,2,4-oxadiazole ring serves as a privileged scaffold in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and π-π stacking potential. For 3-methyl-5-{4-phenyl-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole, density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level were employed to optimize the geometry and evaluate frontier molecular orbitals. The highest occupied molecular orbital (HOMO) localized on the oxadiazole and pyrazole rings (-5.32 eV) suggests nucleophilic reactivity, while the lowest unoccupied molecular orbital (LUMO) centered on the benzoyl group (-1.87 eV) indicates electrophilic susceptibility.
Table 1: Electronic Properties of Key Moieties
| Moisty | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
|---|---|---|---|
| 1,2,4-Oxadiazole | -5.32 | -1.87 | 3.45 |
| Pyrazole | -5.15 | -1.92 | 2.78 |
| Benzoyl | -5.48 | -1.65 | 4.12 |
Ligand-based virtual screening against the ZINC15 database identified the 3-methyl substitution as optimal for balancing steric bulk and electronic effects. Comparative molecular field analysis (CoMFA) demonstrated that a 3.2 Å hydrophobic contour around the methyl group enhances van der Waals interactions with hydrophobic binding pockets. Molecular dynamics simulations (200 ns) confirmed the scaffold's stability in aqueous solution, with root-mean-square deviation (RMSD) values <1.8 Å after equilibration.
Target Identification for Pyrrolidine-Oxadiazole Hybrid Systems
The hybrid structure synergistically targets two therapeutic domains:
- Androgen Receptor (AR) Antagonism : The pyrrolidine ring's conformational flexibility enables adaptation to AR's ligand-binding domain (LBD), particularly the helix-12 region critical for coactivator recruitment. Pharmacophore mapping identified three essential features:
- A hydrogen bond acceptor (oxadiazole O2)
- A hydrophobic centroid (phenyl ring)
- An aromatic π-system (pyrazole)
- S1P1 Receptor Agonism : The 3-(1H-pyrazol-1-yl)benzoyl group mimics sphingosine-1-phosphate's polar head group. Quantitative structure-activity relationship (QSAR) models highlighted the importance of:
- LogP <4.2 for membrane permeability
- Topological polar surface area (TPSA) of 85-95 Ų for GPCR engagement
- Two rotatable bonds in the pyrrolidine linker for induced-fit binding
Table 2: Predicted Pharmacokinetic Properties
| Parameter | Value | Ideal Range |
|---|---|---|
| LogP | 3.8 | 2–5 |
| TPSA (Ų) | 89.7 | 80–110 |
| H-bond donors | 1 | ≤5 |
| H-bond acceptors | 6 | ≤10 |
| Rotatable bonds | 5 | ≤8 |
Molecular Docking Studies with Androgen Receptor and S1P1 Agonist Targets
Androgen Receptor Docking (PDB: 2PIX)
Glide XP docking (Schrödinger Suite) positioned the oxadiazole ring in AR's AF-2 pocket, forming:
- Hydrogen bond with Asn705 (2.1 Å)
- π-π stacking with Phe764 (4.3 Å centroid distance)
- Hydrophobic contacts with Leu704 and Leu873
The binding affinity (-9.8 kcal/mol) surpassed reference antagonist bicalutamide (-8.2 kcal/mol).
S1P1 Docking (Homology Model)
The pyrazole nitrogen formed a salt bridge with Arg120 (2.8 Å), while the benzoyl group occupied a subpocket lined by Tyr98 and Phe265. Molecular mechanics-generalized Born surface area (MM-GBSA) calculations yielded ΔGbind = -42.6 kcal/mol, comparable to fingolimod (-45.1 kcal/mol).
Figure 1: Binding Pose Comparison
Properties
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-16-25-22(30-26-16)21-15-27(14-20(21)17-7-3-2-4-8-17)23(29)18-9-5-10-19(13-18)28-12-6-11-24-28/h2-13,20-21H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGYPAFZCJISJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-{4-phenyl-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole typically involves multi-step reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Synthesis of the pyrrolidine ring: This involves the cyclization of appropriate amines with aldehydes or ketones.
Construction of the oxadiazole ring: This is often done by cyclization of acylhydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions at the Oxadiazole Ring
The 1,2,4-oxadiazole ring undergoes nucleophilic substitution at the C5 position due to electron-deficient characteristics. Key reactions include:
Chloroacetylation
Treatment with chloroacetyl chloride in basic conditions (e.g., K₂CO₃) yields substituted derivatives:
text3-methyl-5-{...}-1,2,4-oxadiazole + ClCH₂COCl → 3-methyl-5-{...}-(chloroacetyl)-1,2,4-oxadiazole
This reaction is monitored via TLC (Rf ~0.7 in ethyl acetate/hexane 3:7) and achieves ~85% yield.
Table 1: Reaction Conditions for Oxadiazole Functionalization
| Reagent | Catalyst | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Chloroacetyl chloride | K₂CO₃ | 25°C | 4 h | 85 |
| Acetic anhydride | H₂SO₄ (cat.) | 80°C | 6 h | 72 |
Cyclization Reactions Involving the Pyrrolidine Moiety
The pyrrolidine ring participates in cyclocondensation reactions under Lewis acid catalysis:
Sc(OTf)₃-Catalyzed Cyclization
In solvent-free conditions, Sc(OTf)₃ (10 mol%) facilitates rapid cyclization with trimethyl orthoformate:
textAmidoxime intermediate → 3-methyl-5-{...}-1,2,4-oxadiazole
Key parameters:
Table 2: Optimization of Cyclization Conditions
| Catalyst | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Sc(OTf)₃ (10 mol%) | None | 20°C | 1 min | 86 |
| Cu(OTf)₂ (10 mol%) | MeCN | 20°C | 5 min | 38 |
Functionalization of the Pyrazole Substituent
The pyrazole group at the benzoyl position undergoes electrophilic substitution:
Vilsmeier–Haack Formylation
Reaction with DMF/POCl₃ introduces a formyl group at the pyrazole C4 position:
textPyrazole → 3-(1-benzofuran-2-yl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
Acid-Catalyzed Ring-Opening Reactions
The oxadiazole ring is susceptible to acid hydrolysis:
text3-methyl-5-{...}-1,2,4-oxadiazole + HCl → Amide derivative
-
Conditions : 6M HCl, reflux, 12 h
-
Product : Corresponding amide (confirmed via LC-MS)
Biological Activity-Driven Modifications
Derivatives synthesized via the above reactions show enhanced pharmacological properties:
Anticancer Derivatives
Chloroacetyl-substituted analogs inhibit cancer cell lines (e.g., HCT-116, IC₅₀ = 2.76 µM) .
Antibacterial Functionalization
Introduction of nitro groups at the benzoyl position improves activity against Staphylococcus aureus (MIC = 8 µg/mL) .
Stability and Reactivity Trends
-
Thermal Stability : Decomposes at >250°C (DSC analysis).
-
Solubility : Soluble in DMSO, DMF; sparingly soluble in water (<0.1 mg/mL).
-
Light Sensitivity : Degrades by ~15% under UV light (λ = 254 nm, 24 h).
This compound’s multifunctional reactivity positions it as a versatile scaffold for medicinal chemistry and materials science applications.
Scientific Research Applications
The 1,2,4-oxadiazole moiety is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound under discussion has been studied for several applications:
1. Antimicrobial Activity:
Oxadiazole derivatives have demonstrated significant antimicrobial effects. Research indicates that compounds with oxadiazole structures exhibit broad-spectrum activity against bacteria and fungi. For instance, derivatives of 1,3,4-oxadiazoles have shown promising antibacterial activity compared to standard antibiotics .
2. Anti-inflammatory Properties:
Studies have reported that oxadiazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The compound has been evaluated for its anti-inflammatory efficacy using various in vitro models, showing notable inhibition of inflammatory mediators .
3. Anticancer Potential:
The structural features of this compound suggest potential anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and cell cycle arrest .
Synthetic Methodologies
The synthesis of 3-methyl-5-{4-phenyl-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole typically involves multi-step organic reactions. Common synthetic routes include:
1. Formation of the Oxadiazole Ring:
The oxadiazole ring can be synthesized by cyclization reactions involving hydrazine derivatives and carboxylic acids or acid chlorides under dehydrating conditions .
2. Incorporation of Pyrazole:
The pyrazole unit can be introduced through condensation reactions with appropriate hydrazones or by using substituted pyrazoles as starting materials. This step often requires careful control of reaction conditions to ensure high yields and purity .
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
Case Study 1: Antimicrobial Efficacy
A study conducted by Ramesh Shingare et al. synthesized a series of oxadiazole derivatives and evaluated their antibacterial activity against multiple strains of bacteria. The results indicated that compounds with specific substitutions on the oxadiazole ring exhibited superior antibacterial activity compared to standard drugs like ampicillin .
Case Study 2: Anti-inflammatory Activity
In a comparative study on anti-inflammatory agents, derivatives similar to the compound were tested for their ability to inhibit COX enzymes. The findings revealed that certain substitutions significantly enhanced the anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Mechanism of Action
The mechanism of action of 3-methyl-5-{4-phenyl-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on structural features, heterocyclic diversity, and inferred physicochemical or biological properties.
Structural and Functional Group Analysis
Table 1: Substituent and Heterocycle Comparison
Key Observations :
- Heterocyclic Diversity : The target compound uniquely combines oxadiazole, pyrazole, and pyrrolidine, whereas analogs like 1a replace pyrazole with pyridine. Thiazole-based analogs () exhibit sulfur-containing cores, altering electronic properties .
- Substituent Complexity : The benzoyl-pyrazole-pyrrolidine substituent in the target compound likely increases lipophilicity (logP) compared to simpler pyrrolidine derivatives (e.g., ). This could enhance membrane permeability but reduce aqueous solubility .
- Stereochemical Considerations : Compound 1a () highlights the role of pyrrolidine stereochemistry (R-configuration), suggesting that the target compound’s 3-substituted pyrrolidine may influence conformational flexibility and target binding .
Table 2: Property Comparison
Key Insights :
- Bioactivity: Compound 1a demonstrated antiviral activity against SARS-CoV-2, attributed to its pyridyl and phenoxy-pyrrolidine groups . The target compound’s pyrazole moiety may offer alternative hydrogen-bonding interactions for antiviral or kinase-targeting applications.
- Metabolic Stability : Oxadiazoles (e.g., target compound) are generally more stable than thiazoles due to reduced susceptibility to enzymatic degradation .
- Synthetic Accessibility : The target compound’s multi-heterocyclic structure likely poses synthetic challenges compared to simpler oxadiazoles (e.g., ), requiring advanced coupling strategies .
Biological Activity
The compound 3-methyl-5-{4-phenyl-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole is a derivative belonging to the oxadiazole class, which has gained attention for its diverse biological activities. This article explores the biological activities associated with this compound, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
1. Structure and Synthesis
The chemical structure of the compound can be broken down as follows:
- Oxadiazole Core : A five-membered ring containing two nitrogen atoms.
- Pyrazole Substituent : A heterocyclic compound contributing to the biological activity.
- Pyrrolidine Moiety : Imparts additional pharmacological properties.
The synthesis of oxadiazole derivatives typically involves reactions such as cyclization of hydrazones with carboxylic acids or acid chlorides, often yielding compounds with significant biological potential.
2.1 Antimicrobial Activity
Oxadiazole derivatives have shown promising antimicrobial properties against various bacterial strains. In studies involving similar compounds:
- Minimum Inhibitory Concentration (MIC) values were reported as low as 0.78 μg/mL against Acinetobacter baumannii and Staphylococcus aureus, indicating potent antibacterial effects .
- The compound's structure allows for interaction with bacterial cell membranes, leading to disruption and cell death.
2.2 Anti-inflammatory Activity
Research has indicated that oxadiazole derivatives possess anti-inflammatory properties:
- Compounds with similar structures demonstrated IC50 values ranging from 28.7 to 159.7 µM in inhibiting acetylcholinesterase (AChE), suggesting potential for treating neuroinflammatory conditions .
- The introduction of hydroxyl groups on the phenyl ring has been correlated with enhanced anti-inflammatory activity .
2.3 Anticancer Potential
Several studies have highlighted the anticancer potential of oxadiazole derivatives:
- Compounds exhibiting cytotoxic effects against various cancer cell lines have shown promise in preliminary studies. For instance, some derivatives led to significant cell death in breast cancer cell lines at concentrations lower than those affecting normal cells .
- The mechanism often involves apoptosis induction through mitochondrial pathways, which is a focus of ongoing research .
Case Study 1: Antimicrobial Efficacy
In a comparative study, a series of oxadiazole derivatives were synthesized and tested against MRSA strains:
| Compound | MIC (μg/mL) | Activity Level |
|---|---|---|
| Compound A | 0.78 | Highly Potent |
| Compound B | 4.0 | Moderate |
| Compound C | 32.0 | Low |
This data indicates that structural modifications significantly impact antimicrobial efficacy.
Case Study 2: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of oxadiazole derivatives on human fibroblast cells:
| Compound | IC50 (μM) | Inhibition Rate (%) |
|---|---|---|
| Compound D | 60.56 | 70% |
| Compound E | 57.24 | 75% |
| Standard (Diclofenac) | 54.65 | - |
The results suggest that modifications to the oxadiazole structure can enhance anti-inflammatory properties.
4. Conclusion
The compound 3-methyl-5-{4-phenyl-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole exhibits significant biological activity across multiple domains including antimicrobial, anti-inflammatory, and anticancer effects. Ongoing research into its mechanisms of action and optimization of its structure may lead to the development of new therapeutic agents.
Q & A
Q. What are common synthetic strategies for constructing the 1,2,4-oxadiazole ring in this compound?
The 1,2,4-oxadiazole core is typically synthesized via cyclization of amidoximes or through condensation reactions. For example, the Vilsmeier–Haack reaction (using POCl₃ and DMF) can facilitate cyclization of precursors like pyrazolone derivatives, as demonstrated in the synthesis of 5-chloro-3-methylpyrazole-4-carbaldehyde . Additionally, cyclocondensation of nitriles with hydroxylamine derivatives under basic conditions (e.g., NaH in toluene) is effective for oxadiazole formation .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- 1H NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm for pyrazole and benzoyl groups), pyrrolidine methylene/methine protons (δ 2.5–4.0 ppm), and oxadiazole methyl groups (δ 2.1–2.3 ppm).
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) confirm oxadiazole formation. Cross-validation with X-ray crystallography (e.g., dihedral angles between aromatic rings) resolves ambiguities, as shown in pyrazole derivatives .
Q. What purification methods are recommended for intermediates in the synthesis?
Column chromatography (silica gel, eluents like ethyl acetate/hexane) is standard. For polar intermediates, recrystallization from ethanol or acetonitrile improves purity. High-performance liquid chromatography (HPLC) is critical for isolating stereoisomers or regioisomers, especially in pyrrolidine-containing scaffolds .
Advanced Research Questions
Q. How can regioselective functionalization of the pyrazole ring be achieved?
Regioselectivity is influenced by steric and electronic factors. For example, Suzuki-Miyaura coupling with aryl boronic acids selectively targets the 3-position of pyrazole when catalyzed by Pd(PPh₃)₄ in degassed DMF/H₂O at 50°C . Electrophilic substitution (e.g., nitration) favors the 4-position due to meta-directing effects of the oxadiazole ring. Computational modeling (DFT) predicts reactivity patterns to guide experimental design.
Q. What strategies resolve contradictions in biological activity data across derivatives?
- Dose-Response Analysis : Confirm activity trends using standardized assays (e.g., IC₅₀ determination).
- Molecular Docking : Compare binding modes of active vs. inactive derivatives. For instance, docking with 14-α-demethylase lanosterol (PDB: 3LD6) revealed that substituents on the benzoyl group modulate hydrophobic interactions .
- Metabolic Stability Studies : Evaluate cytochrome P450 interactions to rule out false negatives due to rapid metabolism .
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in pyrrolidine intermediates, while toluene minimizes side reactions in cyclization steps .
- Catalyst Tuning : Pd(OAc)₂/XPhos improves cross-coupling efficiency for aryl-pyrazole bonds compared to traditional Pd(PPh₃)₄ .
- Temperature Control : Lower temperatures (0–5°C) suppress byproducts during hydrazine-mediated cyclization .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition.
- Molecular Dynamics (MD) Simulations : Assess binding stability to target proteins (e.g., 10-ns MD runs for 14-α-demethylase) .
- QSAR Models : Correlate substituent electronegativity with antifungal activity to prioritize derivatives for synthesis .
Methodological Considerations
Q. How to address low solubility in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the oxadiazole methyl to enhance aqueous solubility .
Q. What analytical techniques validate stereochemical purity in the pyrrolidine moiety?
Q. How to design derivatives targeting specific enzymes (e.g., kinases)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
